molecular formula C14H21N5O4 B13630884 Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13630884
M. Wt: 323.35 g/mol
InChI Key: KAEPUFMWSRPELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C14H22N4O2. It is primarily used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-5-nitropyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The compound’s structure allows it to bind to active sites or receptor domains, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H21N5O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-8-10(15)11(9-16-12)19(21)22/h8-9H,4-7H2,1-3H3,(H2,15,16)

InChI Key

KAEPUFMWSRPELV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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